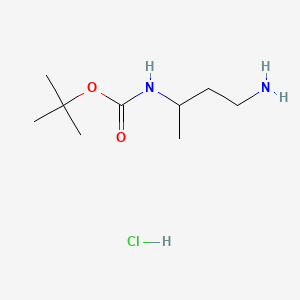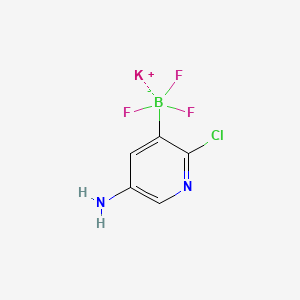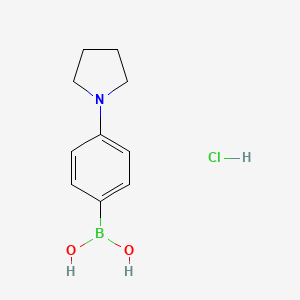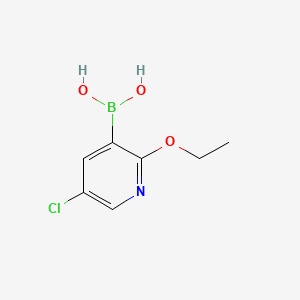
(5-Chloro-2-ethoxypyridin-3-yl)boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Sensor Development
(5-Chloro-2-ethoxypyridin-3-yl)boronic acid and related boronic acid derivatives have been investigated for their potential in sensor development, particularly for sugar sensing and glucose monitoring, which is crucial in diabetes management. These compounds exhibit the ability to bind reversibly with diol-containing compounds, a property leveraged in designing sensors based on fluorescence intensity changes. The study by Geethanjali et al. (2017) delved into the binding ability of boronic acid derivatives with sugars, demonstrating their potential in continuous glucose monitoring (CGM) systems, offering alternatives to enzyme-based sensors (Geethanjali et al., 2017).
Fluorescence Quenching Studies
Boronic acid derivatives, including those similar to (5-Chloro-2-ethoxypyridin-3-yl)boronic acid, have been extensively studied for their fluorescence quenching properties. These studies are foundational in understanding the photophysical behavior of boronic acid derivatives, which is essential for developing fluorescence-based sensors. The work by Melavanki (2018) investigates the fluorescence quenching of 2-methoxypyridin-3-yl-3-boronic acid by aniline, providing insights into the solvent effects and quenching mechanisms (Melavanki, 2018).
Synthetic Applications in Organic Chemistry
The versatile reactivity of boronic acids, including (5-Chloro-2-ethoxypyridin-3-yl)boronic acid, makes them valuable intermediates in organic synthesis, particularly in Suzuki cross-coupling reactions. These reactions are pivotal in constructing complex organic molecules, including pharmaceuticals and polymers. Thompson et al. (2005) explored the synthesis of 2-ethoxy-3-pyridylboronic acid, a close relative to the compound , demonstrating its efficacy in cross-coupling reactions to produce novel pyridine derivatives (Thompson et al., 2005).
Biomedical Applications
Beyond sensor development and synthetic chemistry, boronic acid derivatives are increasingly recognized for their potential in biomedical applications. These applications range from therapeutic agents to biomaterials, leveraging the unique properties of boronic acids for targeted drug delivery, diagnostic tools, and tissue engineering. Cambre and Sumerlin (2011) highlighted the diverse biomedical applications of boronic acid polymers, emphasizing their utility in treating various conditions, including HIV, obesity, diabetes, and cancer (Cambre & Sumerlin, 2011).
Eigenschaften
IUPAC Name |
(5-chloro-2-ethoxypyridin-3-yl)boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BClNO3/c1-2-13-7-6(8(11)12)3-5(9)4-10-7/h3-4,11-12H,2H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJOUUPBCQXEJTF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CN=C1OCC)Cl)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BClNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80681538 |
Source


|
| Record name | (5-Chloro-2-ethoxypyridin-3-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80681538 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.42 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Chloro-2-ethoxypyridin-3-yl)boronic acid | |
CAS RN |
1217500-52-1 |
Source


|
| Record name | (5-Chloro-2-ethoxypyridin-3-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80681538 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,6-Diphenylpyrazolo[1,5-a]pyrimidine-5,7(1H,6H)-dione](/img/structure/B577552.png)
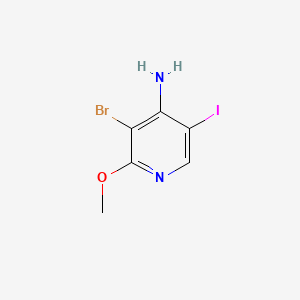
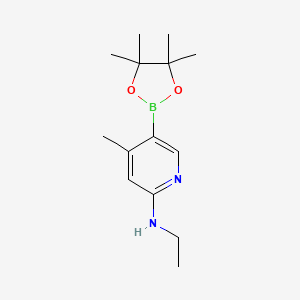
![tert-butyl N-[(3R,5S)-5-fluoropiperidin-3-yl]carbamate](/img/structure/B577563.png)

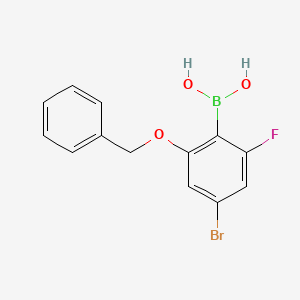
![4-(5-Methoxymethyl-[1,3,4]oxadiazol-2-YL)-piperidine hydrochloride](/img/structure/B577566.png)
![(2S)-2-Amino-3-[4-(4-hydroxy-3-iodo(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)oxy-3-iodophenyl]propanoic acid](/img/structure/B577567.png)



